Vinyl uridine
Description
Historical Trajectories of Modified Nucleosides in Biochemical Investigations
The journey into the world of modified nucleosides began decades ago, fundamentally altering the landscape of biochemical and medical research. acs.org Initially discovered as naturally occurring components in molecules like transfer RNA (tRNA), these altered nucleobases were found to be critical for the structure and function of nucleic acids. oup.com This discovery sparked a wave of innovation, leading to the chemical synthesis of a vast array of nucleoside analogs. umn.eduresearchgate.net These synthetic variants have become indispensable, serving as therapeutic agents against viruses and cancer and as molecular probes to study biological pathways. acs.orgacs.orgmdpi.com
The development of techniques to incorporate these analogs into DNA and RNA has allowed for detailed studies of genetic processes. umn.edu Scientists have designed nucleosides with modifications to the sugar moiety, the nucleobase, or the phosphate (B84403) group to probe and manipulate biological systems with increasing precision. researchgate.netacs.orgresearchgate.net This rich history of modifying nucleosides set the stage for the creation of bioorthogonal chemical reporters like vinyl uridine (B1682114).
Rationale for Vinyl Functionalization in Uridine Analogs for Academic Inquiry
The strategic addition of a vinyl group (–CH=CH₂) to the uridine structure provides a chemically versatile and bioorthogonal handle for research. axispharm.com A bioorthogonal group is a functional group that is inert to the vast array of chemical functionalities within a living system, thus allowing for highly specific chemical reactions to be performed without interfering with native biological processes. nih.govresearchgate.net The vinyl group is an excellent example of such a handle. thieme-connect.de
The primary advantage of the vinyl group is its ability to participate in specific, high-yield chemical reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine probes. jenabioscience.comnih.gov This reaction is exceptionally fast and can be performed in aqueous environments and even within living cells without the need for a toxic copper catalyst, which is a known drawback of other labeling methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). jenabioscience.comatwoodlab.com The small size of the vinyl group minimizes structural disruption to the RNA molecule it becomes part of, ensuring that the biological processes under investigation are not significantly altered. nih.gov This combination of bioorthogonality, specific reactivity, and minimal perturbation makes vinyl uridine a superior tool for labeling and studying nucleic acids. researchgate.net
Overview of Key Research Domains for this compound
This compound has become a cornerstone for research in several key areas, primarily centered on the study of RNA synthesis and dynamics.
Metabolic Labeling of Nascent RNA: The most prominent application of this compound is in the metabolic labeling of newly synthesized RNA. lumiprobe.com When introduced to cells, this compound is recognized by cellular enzymes and incorporated into elongating RNA chains in place of natural uridine. jenabioscience.com These vinyl-functionalized RNA transcripts can then be "clicked" with probes, such as fluorescent dyes or biotin (B1667282) tags, via the IEDDA reaction. jenabioscience.comjenabioscience.com This allows for the visualization, isolation, and analysis of RNA that was actively being transcribed during the labeling period. lumiprobe.comacs.org This technique has been instrumental in studying RNA synthesis, turnover, and localization in living cells and even in whole organisms. atwoodlab.comacs.org
Dual Labeling and Multi-Component Analysis: The unique reactivity of the vinyl group allows it to be used alongside other bioorthogonal handles, such as alkynes. nih.gov For example, researchers can use this compound to label RNA and an alkyne-modified deoxynucleoside (like 5-ethynyl-2´-deoxyuridine, EdU) to label DNA simultaneously. frontiersin.orgnih.gov By using two different and non-interfering click reactions (e.g., IEDDA for the vinyl group and CuAAC for the alkyne), scientists can distinctly visualize and track both DNA and RNA synthesis within the same cell. frontiersin.orgnih.gov
Mutational Profiling: A novel application involves using the this compound modification to induce specific mutations during reverse transcription. nih.gov After the vinyl group reacts to form a cycloadduct, it can cause the reverse transcriptase enzyme to misread the base or halt, allowing for the detection of the modified uridine at single-nucleotide resolution through sequencing without the need for enrichment protocols. nih.gov
Below is a table comparing different nucleoside analogs used for metabolic labeling, highlighting the advantages of this compound.
| Feature | 5-Vinyluridine (B14088465) (VU) | 5-Ethynyluridine (B57126) (EU) | 5-Bromouridine (B41414) (BrU) |
| Functional Group | Vinyl (-CH=CH₂) | Alkyne (-C≡CH) | Bromo (-Br) |
| Detection Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antibody-based (Immunodetection) |
| Catalyst Required | No (Copper-free) jenabioscience.com | Copper(I) jenabioscience.com | No |
| Toxicity Profile | Minimal cytotoxicity reported nih.gov | Copper catalyst can be cytotoxic jenabioscience.com | Requires harsh denaturation steps |
| Application | RNA imaging, purification, sequencing nih.govlumiprobe.com | RNA imaging, purification, sequencing jenabioscience.com | DNA replication studies |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O6 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-2-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-11(9(17)8(16)6(5-14)19-11)13-4-3-7(15)12-10(13)18/h2-4,6,8-9,14,16-17H,1,5H2,(H,12,15,18)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
RSIRGAMFQXQWPC-PNHWDRBUSA-N |
Isomeric SMILES |
C=C[C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O |
Canonical SMILES |
C=CC1(C(C(C(O1)CO)O)O)N2C=CC(=O)NC2=O |
Synonyms |
1'-alpha-vinyluridine 1'-vinyluridine |
Origin of Product |
United States |
Synthetic Methodologies for Vinyl Uridine and Its Derivatives
Chemoenzymatic Synthesis of Vinyl Uridine (B1682114) Esters
Chemoenzymatic methods leverage the high selectivity of enzymes to achieve specific modifications on the uridine scaffold, often under mild conditions. researchgate.net These strategies are particularly valuable for regioselective acylation, avoiding the complex protection-deprotection steps required in traditional chemical synthesis. nih.gov
The selective acylation of the sugar moiety in nucleosides is challenging due to the presence of multiple hydroxyl groups. nih.gov Enzymes, particularly lipases and proteases, have been successfully employed to catalyze the regioselective acylation of the primary 5'-hydroxyl group of uridine and its derivatives with high efficiency. researchgate.netnih.gov
One prominent strategy involves the use of Lipase (B570770) TL IM from Thermomyces lanuginosus, which has demonstrated excellent conversion and regioselectivity in the acylation of uridine derivatives using vinyl esters as acyl donors. nih.govrsc.org This enzymatic approach selectively modifies the primary hydroxyl group, a task that is difficult to achieve with conventional chemical methods without intricate protecting group strategies. nih.gov Similarly, research has shown that Bioprase conc., a protease from Bacillus subtilis, exhibits high regioselective acylation activity at the 5'-position of the ribofuranose in uridine. researchgate.net This was demonstrated in the transesterification of uridine with divinyl adipate (B1204190) and divinyl sebacate (B1225510) to produce 5′-O-vinyl adipoyl uridine and 5′-O-vinyl sebacoyl uridine, respectively. researchgate.net The use of vinyl esters in these reactions is advantageous as the released acetaldehyde (B116499) acts as an internal water scavenger. nih.gov
Another lipase, Candida antarctica lipase B (CAL-B), has been used to acylate uridine with vinyl esters, achieving yields of over 90% with exceptional regioselectivity. mdpi.com These enzymatic methods highlight a shift towards more environmentally friendly processes that offer high efficiency and selectivity under mild reaction conditions. researchgate.net
To enhance control and efficiency, chemoenzymatic syntheses have been adapted to continuous-flow microreactor technology (MRT). nih.govuni-mainz.de This approach offers significant advantages over conventional batch chemistry, including superior heat transfer, high process stability, and simplified screening and optimization of reaction conditions. nih.gov
In the synthesis of uridine esters, a continuous-flow microreactor setup typically consists of syringe pumps introducing separate streams of the uridine derivative and a vinyl ester into a coil reactor containing the immobilized enzyme. nih.gov For instance, the regioselective acylation of uridine derivatives catalyzed by Lipozyme TL IM has been effectively performed in a PFA coil reactor. nih.gov Researchers investigated various parameters to optimize the process, including solvent ratios, substrate molar ratios, temperature, and flow rate (which determines the residence time). nih.govresearchgate.net The optimal conversion was achieved at a residence time of 30 minutes and a flow rate of 20.8 μL min⁻¹. nih.gov
The use of microreactors allows for precise control over these parameters, leading to high-performing, cost-effective, and atom-efficient chemical operations. researchgate.netnih.gov Scaling up the production is also straightforward by increasing the reactor size or by using multiple reactors in parallel, a concept known as "numbering-up". nih.gov
| Parameter | Continuous Flow Microreactor | Shaker Reactor (Batch) |
|---|---|---|
| Uridine Derivative Concentration | 0.1 M | 0.025 M |
| Vinyl Carboxylate Concentration | 0.9 M | 0.225 M |
| Temperature | 30 °C | 30 °C |
| Reaction Time | 30 min (residence time) | 24 h |
| Enzyme Concentration | 0.870 g in 3.1 mL reactor | 44 mg mL⁻¹ |
| Solvent System | DMSO/tert-amyl alcohol | tert-amyl alcohol : DMSO = 14 : 1 |
The selection of an appropriate enzyme is critical for the success of chemoenzymatic synthesis. researchgate.net Enzyme screening is a systematic process to identify the most effective biocatalyst for a specific transformation. researchgate.netresearchgate.net
In one study focused on the transesterification of uridine with divinyladipate, twelve different industrial-grade enzymes were screened. researchgate.net Among them, Bioprase conc., a protease from Bacillus subtilis, demonstrated the highest regioselective acylation activity. researchgate.net This enzyme is classified as a serine peptidase that hydrolyzes the carbon end of hydrophobic amino acids. researchgate.net
Once a suitable enzyme is identified, optimization of reaction parameters is performed to maximize yield and selectivity. nih.gov Key parameters investigated include the solvent system, substrate molar ratio, and reaction temperature. nih.govresearchgate.net For the Lipozyme TL IM-catalyzed synthesis of uridine esters in a microreactor, a solvent mixture of DMSO and tert-amyl alcohol was found to be effective. nih.gov The optimal reaction temperature was determined to be a crucial factor influencing conversion rates. nih.gov Studies have shown that for the synthesis of purine (B94841) nucleoside esters, the best yields (78–93%) were obtained at 50 °C with a substrate ratio of 1:5 (nucleosides to vinyl esters) in tert-amyl alcohol. researchgate.net
Continuous-Flow Microreactor Approaches
Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with palladium, provides powerful and versatile methods for constructing the vinyl uridine scaffold. These reactions typically involve the formation of a new carbon-carbon bond at the C5 position of the uracil (B121893) ring. nih.govrsc.org
A significant advancement in the synthesis of C5-alkenyl uridine derivatives is the direct palladium-catalyzed C–H olefination. nih.govrsc.org This method offers an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation or mercuration) of the pyrimidine (B1678525) ring. nih.govrsc.org
The reaction involves the coupling of uridine or its analogs with various olefins in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant. nih.govnih.gov Research has demonstrated an efficient protocol using CH₃CO₃tBu as the oxidant and pivalic acid (PivOH) as an additive. nih.gov This method is compatible with unprotected hydroxyl groups on the ribose moiety and the free amide nitrogen of uridine, making it highly practical for the late-stage functionalization of complex molecules. nih.govrsc.org The protocol has been successfully applied to uridine, 2'-deoxyuridine (B118206), and even the anti-HCV drug Sofosbuvir. nih.gov
| Olefin Substrate | Product | Isolated Yield (%) |
|---|---|---|
| Methyl acrylate | 3a | 75 |
| Ethyl acrylate | 3b | 70 |
| n-Butyl acrylate | 3c | 72 |
| Styrene | 3d | 65 |
| 4-Methylstyrene | 3e | 62 |
| 4-Methoxystyrene | 3f | 58 |
Reaction conditions: uridine 1a (0.1 mmol), olefin 2 (2.0 equiv.), Pd(OAc)₂ (10 mol%), CH₃CO₃tBu (2.0 equiv.), PivOH (2.0 equiv.), CH₃CN (0.4 mL) under air at 70 °C for 12 hours. nih.gov
Before the advent of direct C-H activation, the primary route to 5-vinyl uridine involved palladium-catalyzed cross-coupling reactions. nih.govrsc.org These methods remain highly relevant and widely used. The general strategy involves coupling a C5-functionalized uridine derivative (e.g., 5-halouridine or a 5-mercurated uridine) with a vinyl-containing coupling partner. nih.govfiu.edu
The Stille cross-coupling reaction is a prominent example, where an organotin compound is coupled with an organic halide. fiu.edu 5-Vinyluridine (B14088465) has been synthesized from 5-iodouridine (B31010) and vinyltributylstannane using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0). nih.gov While effective, this method requires the use of toxic organotin reagents. nih.gov
Other cross-coupling reactions have also been employed. The Suzuki reaction, which couples an organoboron compound with an organic halide, and the Hiyama reaction, which uses an organosilane, are valuable tools for creating the C-C bond at the C5 position. fiu.edu Another approach involves the palladium-catalyzed reaction of vinylic triflates with uridine in the presence of lithium chloride, which yields the corresponding 5-vinyl nucleoside. cdnsciencepub.com These varied cross-coupling strategies provide a versatile toolkit for accessing a wide range of C5-modified uridine analogs. fiu.edufiu.edu
Palladium-Catalyzed C–H Olefination of Uridine and Analogs
Multi-Step Organic Synthesis of this compound and Analogs
The creation of this compound and its analogs often involves multi-step synthetic pathways, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern methods. These strategies provide efficient access to C-5 substituted pyrimidine nucleosides.
A prominent method for the synthesis of 5-vinyluridine is the Stille cross-coupling reaction. nih.gov This approach begins with the readily available 5-iodouridine (1), which is reacted with vinyltributylstannane in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), to yield 5-vinyluridine (2). nih.gov This transformation is efficient and provides a direct route to the vinylated nucleoside. The resulting 5-vinyluridine can then be phosphorylated to produce 5-vinyluridine triphosphate (VUTP), a functional analog of UTP for enzymatic incorporation into RNA. nih.gov
Similarly, 5-vinyl-2'-deoxyuridine (B1214878) has been synthesized from appropriate nucleoside precursors. nih.govacs.orgnih.gov These syntheses often utilize organopalladium intermediates to facilitate the coupling of the vinyl moiety to the C-5 position of the uracil base. nih.gov
The vinyl group itself serves as a versatile chemical handle for further derivatization. For instance, 5-vinyl-2'-deoxyuridine is a key starting material for a new class of analogs, such as 5-(1-azidovinyl)-2'-deoxyuridine. researchgate.net The synthesis involves the regiospecific addition of bromine azide (B81097) across the vinyl double bond of a protected 5-vinyl-2'-deoxyuridine precursor. Subsequent base-catalyzed elimination of hydrobromic acid (HBr) using a base like potassium tert-butoxide (t-BuOK) affords the 5-(1-azidovinyl) derivative. researchgate.net
| Reaction Type | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Stille Cross-Coupling | 5-Iodouridine | Vinyltributylstannane, Tris(dibenzylideneacetone)dipalladium(0) | 5-Vinyluridine | nih.gov |
| Organopalladium Coupling | 5-Iodo-2'-deoxyuridine | Vinyl acetate, Palladium acetate, Triphenylphosphine | 5-Vinyl-2'-deoxyuridine | beilstein-journals.org |
| Azide Addition/Elimination | 5-Vinyl-3′,5′-di-O-acetyl-2′-deoxyuridine | 1. Bromine azide (Br-N3) 2. Potassium tert-butoxide (t-BuOK) | 5-(1-Azidovinyl)-3′,5′-di-O-acetyl-2′-deoxyuridine | researchgate.net |
Synthesis of this compound-Modified Phosphonate (B1237965) Derivatives
Phosphonate derivatives of nucleosides are important as isosteric analogs of natural phosphates, often exhibiting enhanced stability against enzymatic degradation. The synthesis of this compound-modified phosphonates typically involves a two-step sequence starting from a protected uridine. nih.govnih.gov
The common strategy begins with the oxidation of a protected nucleoside, such as 2′,3′-O-isopropylideneuridine (8), to its corresponding 5′-aldehyde. nih.govnih.gov This oxidation is followed by a Wittig-type condensation reaction. The aldehyde intermediate is reacted with a stabilized ylide, specifically a phosphonate-containing phosphorane like [(diethoxyphosphinyl)methylidene]triphenylphosphorane, to generate the 5',6'-vinyl phosphonate derivative (9). nih.govnih.gov The geometry of the newly formed double bond is typically trans, which can be confirmed by the large coupling constant observed in NMR spectroscopy. nih.gov
These vinyl phosphonate esters can be subjected to further transformations. For example, catalytic hydrogenation can reduce the vinyl group to the corresponding saturated phosphonate ester. nih.gov Subsequent deprotection, often using bromotrimethylsilane (B50905) (TMSBr), removes both the phosphonate ester and sugar-protecting groups to yield the final phosphonic acid. nih.govsci-hub.se This approach has been used to prepare vinyl phosphonate derivatives of uridine and other nucleosides like cytidine (B196190) and cytosine arabinoside. nih.govsci-hub.se
Alternative methods for forming the phosphonate linkage include olefin cross-metathesis between vinylated nucleosides and vinyl phosphonates, or the palladium-catalyzed cross-coupling of an H-phosphonate with a nucleoside bearing a vinyl bromide. researchgate.netbenthamscience.com
| Starting Nucleoside | Key Reaction Steps | Intermediate/Product | Reference |
|---|---|---|---|
| 2′,3′-O-Isopropylideneuridine | 1. Oxidation (e.g., with IBX) 2. Wittig Condensation with [(diethoxyphosphinyl)methylidene]triphenylphosphorane | Diethyl [1'-(2',3'-O-isopropylidene-β-D-ribo-5'-hexenofuranosyl)uracil]-6'-phosphonate | nih.govnih.gov |
| Protected Uridine | 1. Oxidation to 5'-aldehyde 2. Wittig Condensation | Vinyl Phosphonate Derivative | nih.gov |
| Uridine Vinyl Bromide | Pd(0) Catalyzed Cross-Coupling with H-phosphonate | Vinylphosphonate-linked Uridine Dinucleotide | researchgate.net |
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry during the synthesis of nucleoside analogs is critical, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Several strategies have been developed for the stereoselective synthesis of this compound derivatives, creating specific chiral centers within the molecule.
One such method involves a sci-hub.sesci-hub.se-sigmatropic rearrangement of an allylic thiocyanate (B1210189) derived from a protected uridine. This approach was investigated for the stereoselective synthesis of (3'S)-isothiocyanato-3'-C-vinyl-3'-deoxyuridine. sciforum.netresearchgate.net The rearrangement proceeds with a high degree of stereocontrol, enabling the specific formation of the (3'S) isomer. The stereochemical outcome can be influenced by protecting groups on the sugar moiety, such as the 1,2-O-isopropylidene group. researchgate.net
Another powerful strategy for introducing a stereogenic center is through the diastereoselective epoxidation of a uridine-derived alkene. researchgate.netacs.org This method provides access to a library of 5'-substituted-uridine derivatives. The synthesis starts with a multigram-scale diastereoselective epoxidation of the alkene, creating a unique epoxide intermediate. This epoxide can then undergo regioselective nucleophilic opening by various nucleophiles, introducing diversity at the C-5' position. The configuration of the newly created stereocenter at C-5' has been unambiguously confirmed through X-ray diffraction analysis. researchgate.netacs.org
Furthermore, stereodefined conjugated diene analogs of uridine have been synthesized using palladium-catalyzed coupling reactions. kuleuven.be Specifically, the coupling of vinyl 6'(E)-stannanes with (E)- and (Z)-ethyl 3-iodoacrylate allows for the stereodefined synthesis of dienoic esters with specific (E,E) or (E,Z) configurations. kuleuven.be
| Method | Key Transformation | Resulting Derivative Type | Stereocontrol | Reference |
|---|---|---|---|---|
| Sigmatropic Rearrangement | sci-hub.sesci-hub.se-Sigmatropic rearrangement of an allylic thiocyanate | (3'S)-Isothiocyanato-3'-C-vinyl-3'-deoxyuridine | Creates specific (3'S) stereocenter | sciforum.netresearchgate.net |
| Diastereoselective Epoxidation | Epoxidation of a uridine-derived alkene followed by nucleophilic ring-opening | 5'-Substituted-uridine derivatives | Creates specific C-5' stereocenter | researchgate.netacs.org |
| Palladium-Catalyzed Coupling | Coupling of vinyl stannanes with iodoacrylates | Conjugated dienoic esters | Controls E/Z geometry of double bonds | kuleuven.be |
Molecular Mechanisms of Vinyl Uridine Interaction in Biological Systems in Vitro/cellular Models
Enzymatic Incorporation into Nucleic Acids
The triphosphate form of 5-vinyluridine (B14088465) (VUTP) serves as a substrate for RNA polymerases, enabling its incorporation into RNA transcripts during in vitro transcription. nih.gov Studies utilizing bacteriophage T7 RNA polymerase have demonstrated that VUTP can be incorporated into RNA with an efficiency comparable to that of the natural nucleotide, uridine (B1682114) triphosphate (UTP). nih.gov This allows for the synthesis of RNA molecules where uridine residues are replaced by 5-vinyluridine.
The incorporation of VUTP has been successfully demonstrated in various RNA sequences. For instance, T7 RNA polymerase can effectively introduce the vinyl analog into a 59-mer RNA transcript containing nine modification sites with efficiency similar to UTP. nih.gov The ability to incorporate VUTP is not limited to a single insertion; templates designed to have one or two dA residues in the coding region guide the corresponding insertion of VUTP's monophosphate form into the growing RNA chain. nih.gov This indicates that RNA polymerases, such as T7, can accommodate the vinyl-modified nucleotide at multiple positions within a transcript. nih.govoup.com
The resulting vinyl-functionalized RNA can be used for various downstream applications, including post-transcriptional chemical modifications. nih.govjenabioscience.com The presence of the vinyl group provides a chemoselective handle for bioorthogonal reactions. nih.gov This metabolic labeling approach is not limited to viral polymerases, as cellular RNA polymerases (I, II, and III) can also incorporate similar uridine analogs like 5-ethynyluridine (B57126) (EU), suggesting a general tolerance for C5-substituted uridines. lumiprobe.compnas.org HPLC analysis has confirmed the substitution of uridine with EU in total RNA, with varying efficiencies for different RNA species. pnas.org For example, substitution rates were found to be 2.8% in total RNA, 1.3% in 18S rRNA, 3.4% in the small RNA fraction, and 5.7% in polyadenylated mRNA. pnas.org
Table 1: Incorporation Efficiency of Uridine Analogs by RNA Polymerases
| Uridine Analog | Polymerase | RNA Type | Observed Substitution/Incorporation Efficiency | Reference |
|---|---|---|---|---|
| 5-Vinyluridine Triphosphate (VUTP) | T7 RNA Polymerase | 59-mer transcript (9 sites) | Comparable to natural UTP | nih.gov |
| 5-Ethynyluridine (EU) | Cellular RNA Polymerases (I, II, III) | Total RNA | 2.8% of uridine residues | pnas.org |
| 5-Ethynyluridine (EU) | RNA Polymerase I | 18S rRNA | 1.3% of uridine residues | pnas.org |
| 5-Ethynyluridine (EU) | RNA Polymerase II | Polyadenylated mRNA | 5.7% of uridine residues | pnas.org |
| 5-Ethynyluridine (EU) | RNA Polymerase III (inferred) | Small RNA fraction (tRNAs, 5S rRNA) | 3.4% of uridine residues | pnas.org |
| 5-Iodouridine (B31010) Triphosphate (IUTP) | T7 RNA Polymerase | Full-length transcripts | Excellent efficiency, comparable to UTP; preferentially incorporated over UTP in a 1:1 mixture | oup.com |
The introduction of modified nucleotides like vinyl uridine into transcription reactions can potentially affect the activity of RNA polymerase (RNAP). Research indicates that certain modifications in the major groove of the DNA template, such as 5-substituted pyrimidines, can have a moderate positive effect on transcription by T7 RNA polymerase when located in the non-template strand. researchgate.net However, the impact can vary, with some modifications showing either a positive or negative influence when present in the template strand. researchgate.net
For this compound to be incorporated into RNA in living cells, it must first be phosphorylated to its triphosphate form. This process is initiated by nucleoside kinases. researchgate.net The primary enzymes responsible for phosphorylating uridine and its analogs are uridine-cytidine kinases (UCK), specifically UCK1 and UCK2. biorxiv.orgnih.govuniprot.org These enzymes catalyze the conversion of uridine and cytidine (B196190) to their respective monophosphates (UMP and CMP). uniprot.orgmybiosource.comuniprot.org
Human UCK1 and UCK2 have been shown to phosphorylate a variety of uridine and cytidine analogs, including those with modifications at the C5 position, such as 5-bromouridine (B41414) and 5-fluorouridine. nih.govuniprot.orgmybiosource.com This indicates a degree of flexibility in the enzyme's active site. nih.gov The phosphorylation by UCK2 has been identified as a potential bottleneck for the metabolic incorporation of C5-modified pyrimidine (B1678525) nucleosides. biorxiv.org However, the active site of uridine-cytidine kinase appears to have open space at the C5 position, which can accommodate modifications like a vinyl group. nih.gov
Studies on the substrate specificity of UCK have identified key amino acid residues, such as Tyr88, Tyr/His/Gln93, and Arg152 (in Thermus thermophilus CK), that are important for substrate recognition. nih.gov The ability to form a hydrogen-bonding network is crucial for binding both uridine and cytidine. nih.gov While direct kinetic data for the phosphorylation of this compound by UCK1 or UCK2 is not detailed in the provided search results, the successful metabolic labeling of cellular RNA with 5-vinyluridine implies that it is a substrate for these kinases. lumiprobe.comresearchgate.netrsc.org Overexpression of UCK2 has been used to facilitate the efficient RNA labeling with other modified cytidine analogues, underscoring the enzyme's critical role in the activation pathway. biorxiv.orgresearchgate.net
Table 2: Substrate Specificity of Human Uridine-Cytidine Kinases (UCK1 & UCK2)
| Enzyme | Natural Substrates | Phosphorylates Analog Substrates? | Examples of Analog Substrates | Reference |
|---|---|---|---|---|
| UCK1 | Uridine, Cytidine | Yes | 6-azauridine, 5-fluorouridine, 4-thiouridine (B1664626), 5-bromouridine, N(4)-acetylcytidine | nih.govuniprot.org |
| UCK2 | Uridine, Cytidine | Yes | 5-fluorouridine, 4-thiouridine, 5-bromouridine, 5-fluorocytidine, 2-thiocytidine | uniprot.orgmybiosource.com |
Influence of this compound on Polymerase Activity
Nucleic Acid Interactions and Structure Perturbation
Vinyl-modified pyrimidine nucleosides have been engineered as agents capable of forming interstrand cross-links (ICLs) in nucleic acids. nih.govnih.govsemanticscholar.org These ICLs can have a significant impact on the biological function of DNA and RNA. nih.govnih.govsemanticscholar.org Specifically, 4-vinyl-substituted pyrimidine nucleosides, such as analogs of thymidine (B127349) (T-vinyl) and 2'-deoxyuridine (B118206) (U-vinyl), have been designed where the vinyl group is positioned to react with a nucleobase on the opposing strand. nih.govoup.com
In a DNA/RNA duplex, an oligonucleotide containing a 4-vinyl-substituted thymidine derivative can rapidly and selectively form an ICL with a uridine on the complementary RNA strand. nih.govnih.govsemanticscholar.org The cross-linking reaction shows a preference for the adenine (B156593) base located on the 5'-side of the target uridine. nih.govnih.gov In the absence of this adjacent adenine, the cross-link forms with the N3 atom of the opposing uridine itself. nih.gov This demonstrates sequence-dependent selectivity in the cross-linking reaction. The efficiency of the cross-linking is notable, highlighting the potential of these vinyl derivatives as tools in biological research. nih.govoup.com The underlying mechanism involves the vinyl group, oriented towards the Watson-Crick face, reacting with the amino group of a nearby base, such as adenine. nih.govresearchgate.net
Conformational analysis of related vinyl-modified nucleosides, such as 8-vinyl-deoxyadenosine, has been performed using NMR spectroscopy. researchgate.net Such studies help determine the preferred conformation (e.g., anti or syn) of the modified base relative to the sugar ring. An anti conformation is typically required to maintain standard Watson-Crick base pairing in a duplex. researchgate.net For 8-vinyl-deoxyadenosine, it was found to likely adopt an anti conformation, making it less perturbing to the DNA duplex structure. researchgate.net
In the context of siRNAs, the conformation of nucleotides at the 5'-terminus is critical for activity. Studies on siRNAs modified with 5'-(E)-vinyl phosphonate (B1237965) (VP)-LNA showed that the sugar pucker conformation (C3'-endo or 'north' vs. C2'-endo or 'south') significantly impacts gene silencing efficiency. rsc.org A 5'-VP-α-L-LNA, which adopts a 'south' conformation, fit well within the Ago2 MID domain and was more active than the 'north' conformation counterpart. rsc.org While this study does not directly analyze 5-vinyluridine, it underscores the importance of the conformational properties of vinyl-modified nucleotides in their biological function. Fluorescent nucleoside analogs containing vinyl groups have also been used as probes to study the conformation of G-quadruplex structures, indicating their sensitivity to the local nucleic acid environment. oup.com
Interstrand Cross-Link Formation with RNA and Duplex DNA by Vinyl-Modified Pyrimidine Nucleosides
Intramolecular Reactions of this compound Derivatives
This compound derivatives are capable of undergoing several types of intramolecular reactions, leading to the formation of complex cyclic structures. These reactions leverage the inherent reactivity of the vinyl group and the uracil (B121893) ring, resulting in novel nucleoside analogs with constrained conformations. Such cyclonucleosides are significant as synthetic intermediates and as potential therapeutic agents. nih.gov
One of the key intramolecular reactions is the hetero-Michael addition. Uridine derivatives can undergo a diastereospecific intramolecular Michael addition where the 5'-hydroxyl group of the ribose sugar acts as a nucleophile, attacking the C6 position of the uracil base. nih.gov This cyclization results in the formation of a 5',6-O-cyclonucleoside. This particular reaction has been noted to be challenging due to the thermodynamic instability of the resulting oxygen-cyclo-adduct, which has often been overlooked. nih.gov However, under specific acidic and protic conditions, the labile O-cyclonucleoside can be isolated, albeit in low yields. nih.gov The formation of this cyclonucleoside creates a new chiral center at the C6 position of the uracil ring, though studies have reported the isolation of a single diastereomer. nih.gov
Another significant class of intramolecular reactions involves the Morita-Baylis-Hillman (IMBH) reaction. This reaction can be applied to the uridine ring system, where an activated alkene and an electrophile, both part of the same molecule, react to form a cyclic framework. rsc.org For instance, the IMBH reaction has been utilized to synthesize various carbocycles and heterocycles. rsc.org Hirota and coworkers conducted systematic investigations of the MBH reaction at the 5-position of the uridine ring, demonstrating its applicability with various aldehydes and noting the assisting role of the free hydroxyl group on the sugar moiety. rsc.org
Furthermore, vinyl-substituted pyrimidinediones can participate in intramolecular cycloaddition reactions. Nitrile imide intermediates, generated in situ, can undergo a 1,3-dipolar addition to the vinyl group attached to the pyrimidine ring, yielding tricyclic fused heterocyclic systems such as pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidines. jst.go.jp
These intramolecular reactions highlight the versatility of this compound derivatives as precursors for complex chemical architectures. The resulting cyclonucleosides possess unique structural constraints that are of interest for both medicinal chemistry and chemical biology.
This compound in Nucleotide Salvage and Pyrimidine Biosynthesis Pathways
This compound, particularly 5-vinyluridine (5-VU), serves as a crucial chemical tool for investigating nucleotide metabolism due to its interaction with the nucleotide salvage and pyrimidine biosynthesis pathways. jenabioscience.comjenabioscience.com In rapidly proliferating cells, the demand for nucleotides for DNA and RNA synthesis is high, relying on both de novo synthesis from precursors like amino acids and sugars, and salvage pathways that recycle nucleosides from dietary sources or nucleic acid turnover. biorxiv.orgnih.gov
The de novo pyrimidine biosynthesis pathway culminates in the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. biorxiv.orgmdpi.com The salvage pathway provides a more direct route, where uridine is converted to UMP by the sequential action of uridine phosphorylase and uridine kinase. biorxiv.orgwikipedia.org
5-Vinyluridine is a uridine analog that is permeable to cells and can be metabolized by these pathways. jenabioscience.comjenabioscience.com It is recognized by cellular enzymes and incorporated into nascent RNA in place of the endogenous nucleoside, uridine. jenabioscience.comjenabioscience.com This characteristic makes 5-VU an effective probe for measuring de novo RNA synthesis. jenabioscience.com The vinyl group functions as a bioorthogonal chemical handle. Once incorporated into RNA, it can be selectively tagged through the inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated reporter molecule, such as a fluorophore or biotin (B1667282). jenabioscience.comrsc.orgrsc.org This method allows for the visualization and purification of newly synthesized RNA. jenabioscience.comjenabioscience.com
Comparative studies with other uridine analogs highlight the advantages of 5-vinyluridine. For instance, 5-ethynyluridine (5-EU), another commonly used analog for RNA labeling, has been shown to cause a significant decrease in cell proliferation after extended incubation periods. nih.gov In contrast, 5-vinyluridine demonstrates minimal to no effect on cell growth under similar conditions. nih.gov Furthermore, while 5-EU treatment can lead to perturbations in nuclear RNA metabolism, including the altered localization of RNA-binding proteins like TDP-43, 5-vinyluridine does not appear to cause such effects. biorxiv.org This suggests that 5-vinyluridine is a less disruptive probe for studying RNA dynamics in living cells. biorxiv.org
Applications of Vinyl Uridine As a Biochemical and Cell Biological Research Tool
Metabolic Labeling and Imaging of RNA Synthesis
The ability to track the synthesis of new RNA molecules, or de novo RNA synthesis, is fundamental to understanding gene expression dynamics. Vinyl uridine (B1682114) has become a cornerstone in this field, offering a robust method for metabolic labeling and subsequent imaging of nascent RNA.
Principles of Vinyl Uridine as an RNA Precursor for de novo RNA Synthesis
This compound is readily taken up by living cells and is recognized by cellular enzymes, specifically RNA polymerases, as a substrate for transcription. nih.govlumiprobe.com It is incorporated into newly synthesized RNA transcripts in place of its natural counterpart, uridine. fluorofinder.comjenabioscience.com This process, known as metabolic labeling, effectively "tags" nascent RNA with a vinyl functional group. oup.com The small size of the vinyl group is a key advantage, as it generally does not significantly disrupt the structure or function of the RNA molecule into which it is incorporated. oup.com This minimal perturbation ensures that the biological processes being studied are as close to their natural state as possible. Unlike some other nucleoside analogs, this compound is not incorporated into DNA, providing specificity for RNA labeling. lumiprobe.com The efficiency of incorporation can be influenced by the activity of nucleoside kinases, which are the enzymes responsible for phosphorylating the nucleoside to its active triphosphate form, the direct building block for RNA polymerases. rsc.org
Copper-Free Click Chemistry Applications with Tetrazine Probes (IEDDA)
The vinyl group introduced into RNA via this compound serves as a bioorthogonal handle for chemical ligation. It participates in a highly efficient and specific reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-conjugated probes. nih.govlumiprobe.com This "click chemistry" approach is copper-free, a significant advantage over other methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be toxic to cells. rsc.orgnih.gov The IEDDA reaction is characterized by its fast kinetics and ability to proceed under biological conditions with minimal side reactions. acs.org Researchers have synthesized and tested various tetrazine derivatives to optimize the reaction kinetics and stability for biological applications. nih.gov The reaction between the vinyl-modified RNA and a tetrazine probe forms a stable covalent bond, allowing for the attachment of various reporter molecules, such as fluorophores or biotin (B1667282), to the nascent RNA. fluorofinder.comjenabioscience.com
Interactive Table 1: Kinetic Data of IEDDA Reactions with Vinyl Nucleosides
| Vinyl Nucleoside | Tetrazine Probe | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5-Vinyl-2'-deoxyuridine (B1214878) (VdU) | Commercially available tetrazines | 2.1 x 10⁻² | acs.org |
| 5-Vinyl-2'-deoxyuridine (VdU) | Acridine-tetrazine conjugate ("PINK") on duplex DNA | 590 | researchgate.net |
Detection and Quantification Methods in Cellular Research (e.g., Fluorescent Microscopy, Flow Cytometry)
Once labeled with a fluorescent probe via IEDDA, this compound-containing RNA can be visualized and quantified using standard cellular imaging techniques. Fluorescent microscopy allows for the spatial localization of newly synthesized RNA within the cell, providing insights into where transcription is occurring and how nascent RNA is trafficked. nih.govacs.org For instance, researchers can observe the accumulation of new transcripts in the nucleus and their subsequent export to the cytoplasm.
Interactive Table 2: Common Fluorescent Probes for this compound Detection
| Fluorescent Probe Conjugated to Tetrazine | Excitation (max) | Emission (max) | Application | Reference |
| TAMRA | ~555 nm | ~580 nm | Fluorescent Microscopy | rsc.org |
| Acridine-tetrazine conjugate ("PINK") | Not specified | Not specified | Live-cell dynamic imaging | researchgate.net |
| Various fluorescent dyes | Instrument dependent | Instrument dependent | Flow Cytometry, Fluorescent Microscopy | lumiprobe.comthermofisher.com |
Multi-Component Labeling Strategies using this compound and Other Nucleosides
A significant advantage of the bioorthogonal nature of the vinyl-tetrazine reaction is its compatibility with other click chemistry reactions. This allows for multi-component labeling strategies, where different classes of biomolecules can be labeled and visualized simultaneously. For example, this compound can be used in tandem with alkyne-functionalized nucleosides, such as 5-ethynyluridine (B57126) (5-EU). nih.gov The vinyl-labeled RNA can be detected with a tetrazine probe, while the alkyne-labeled molecules can be detected with an azide-conjugated probe via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This dual-labeling approach enables researchers to study the interplay between newly synthesized RNA and other cellular components, such as DNA or proteins, that have been similarly labeled with a compatible chemical handle.
Probing Nucleic Acid Structure and Dynamics with this compound
Beyond simply marking the presence of new RNA, this compound can also be employed as a probe to investigate the structure and dynamics of nucleic acids. The introduction of the vinyl group creates a site for specific chemical modification that can be used to report on the local environment of the RNA. nih.gov For example, the accessibility of the vinyl group to its tetrazine reaction partner can provide information about the folding and compaction of the RNA molecule. luckslab.orgumich.edu By using fluorescent probes that are sensitive to their environment, it is possible to gain insights into the conformational changes that RNA molecules undergo as they interact with other molecules or perform their biological functions. nih.gov This approach allows for the study of RNA structure in its native context, providing a more dynamic picture than traditional structural biology methods. luckslab.orgumich.edu
Utility in Mechanistic Enzymology Studies
This compound has proven to be a valuable tool in the field of mechanistic enzymology, particularly in studies of enzymes that process uridine-containing substrates. A notable example is its use in investigating the mechanism of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), an incredibly proficient enzyme that catalyzes the final step in uridine monophosphate (UMP) biosynthesis. nih.govresearchgate.netebi.ac.ukacs.org Studies using vinyl-substituted analogs have helped to elucidate the nature of the reaction intermediates, such as the formation and stabilization of a vinyl carbanion intermediate at the enzyme's active site. nih.govacs.org By observing how the enzyme handles these modified substrates, researchers can infer key details about the catalytic mechanism, including the roles of specific amino acid residues in the active site and the importance of substrate conformation. researchgate.netacs.org These mechanistic insights are crucial for understanding the fundamental principles of enzyme catalysis and for the design of specific enzyme inhibitors.
Interactive Table 3: Comparison of Cell Viability with Uridine Analogs
| Compound | Cell Type | Concentration | Incubation Time | Effect on Cell Proliferation | Reference |
| 5-Vinyluridine (B14088465) (5-VU) | HEK293T | 1 mM | Up to 48 h | No significant effect | nih.gov |
| 5-Ethynyluridine (5-EU) | HEK293T | 1 mM | 48 h | ~50% decrease | nih.gov |
| 5-Ethynyluridine (5-EU) | HeLa | Not specified | 12-24 h | Cell cycle inhibition | biorxiv.org |
Development of Novel Bioorthogonal Probes Based on this compound
The development of bioorthogonal chemistry has provided powerful tools for studying biological processes in their native environments. This compound (VU) has emerged as a significant compound in this field, particularly for the development of novel bioorthogonal probes for RNA. rsc.orgonlinescientificresearch.com The core strategy involves the metabolic incorporation of VU into nascent RNA transcripts by cellular RNA polymerases. lumiprobe.comjenabioscience.com Once integrated, the vinyl group serves as a chemical handle for specific and selective labeling reactions.
The primary bioorthogonal reaction utilized with this compound is the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.govjenabioscience.com This reaction occurs between the vinyl group (dienophile) on the uridine and a tetrazine-conjugated reporter molecule (diene). lumiprobe.com The IEDDA reaction is notable for its fast kinetics, high specificity, and its ability to proceed without a metal catalyst, which is a significant advantage over other methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govjenabioscience.com The cytotoxicity associated with copper catalysts can compromise RNA integrity and affect downstream applications, a problem that the VU-tetrazine system circumvents. nih.govescholarship.org
Research has focused on optimizing this system by synthesizing various vinyl nucleoside analogs, such as 5-vinyluridine (5-VU), 2-vinyladenosine (B8358254) (2-VA), and 7-deaza-vinyl-adenosine (7-dVA), and pairing them with a range of tetrazines to identify pairs with the most efficient reaction kinetics. nih.gov This optimization allows for rapid and sensitive detection of newly synthesized RNA. For instance, probes can be conjugated with fluorophores for imaging nascent RNA in fixed or living cells via fluorescence microscopy, or with biotin for the affinity purification and subsequent analysis of these transcripts. jenabioscience.comjenabioscience.com
A notable advancement in probe development is the creation of an acridine-tetrazine conjugate known as "PINK" (Probe for Imaging Nucleosidic AlKene). rsc.org This probe leverages the intercalating properties of acridine (B1665455) to localize the tetrazine moiety within duplex DNA, dramatically accelerating the IEDDA reaction rate with incorporated vinyl nucleosides by up to 60,000-fold compared to non-templated reactions. rsc.org This strategy also results in a highly fluorogenic signal, as the fluorescence of the probe is quenched until the reaction occurs, enabling wash-free imaging. rsc.org
Table 1: Comparison of RNA Metabolic Labeling Techniques
| Feature | 5-Vinyl Uridine (VU) Labeling | 5-Ethynyl Uridine (EU) Labeling | 4-Thiouridine (B1664626) (4SU) Labeling |
|---|---|---|---|
| Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Disulfide Exchange Chemistry |
| Chemical Handle | Vinyl group | Alkyne group | Thiol group |
| Reaction Partner | Tetrazine-conjugate | Azide-conjugate | Thiol-reactive probe |
| Catalyst Required | No (Copper-free) jenabioscience.com | Yes (Copper I) jenabioscience.com | No |
| Key Advantage | Low cytotoxicity, good RNA integrity nih.gov | Fast kinetics, high efficiency jenabioscience.com | Allows for enrichment of nascent RNA |
| Limitation | Tetrazine stability can be a concern escholarship.org | Copper catalyst cytotoxicity, RNA fragmentation escholarship.org | Inefficient enrichment due to transient disulfide bonds escholarship.org |
Photoactivatable this compound Derivatives for Cross-Linking Studies
Photo-cross-linking is a powerful technique used to study interactions between nucleic acids and proteins by forming covalent bonds upon irradiation with light of a specific wavelength. nih.gov This method helps capture transient or weak interactions in their cellular context. While various photoactivatable nucleosides have been developed, the use of this compound itself as a direct photo-cross-linker is not its primary application described in the literature. Instead, its vinyl group is principally exploited for bioorthogonal ligation reactions as detailed previously.
However, the vinyl moiety is a key functional group in other photo-cross-linking agents, demonstrating its potential in such applications. A prominent example is the 3-cyanovinylcarbazole (B8357579) nucleoside (CNVK). nih.gov This molecule can be incorporated into nucleic acids and, upon irradiation with long-wavelength UV-A light (366 nm), the vinyl group undergoes a [2+2] cycloaddition reaction with the C5–C6 double bond of an adjacent pyrimidine (B1678525) base, such as thymine. nih.govresearchgate.net This reaction is highly efficient and can be reversed by irradiation at a shorter wavelength (312 nm), which helps in sample analysis. nih.gov
Another class of reagents designed for cross-linking involves derivatives like 4-amino-6-oxo-2-vinyltriazine (AOVT). When incorporated into an oligonucleotide, the vinyl group is positioned to react with nearby nucleophilic amino acid residues, such as cysteine or lysine, in a binding protein. mdpi.com
Table 2: Examples of Photoactivatable Agents for Nucleic Acid Cross-Linking
| Agent | Activating Wavelength | Reaction Mechanism | Target |
|---|---|---|---|
| 4-Thiouridine (4SU) | 365 nm nih.gov | Radical formation | Amino acid residues ethz.ch |
| Psoralen | 350 nm nih.gov | [2+2] Cycloaddition | Thymine bases nih.gov |
| 3-Cyanovinylcarbazole (CNVK) | 366 nm nih.gov | [2+2] Cycloaddition | Pyrimidine bases (e.g., Thymine) nih.gov |
| Diazirine | ~350-370 nm | Forms reactive carbene | Non-specific insertion into C-H and other bonds nih.gov |
Structure Activity Relationship Sar and Derivatization for Research Utility
Impact of C-5 Substitutions on Vinyl Uridine's Molecular Interactions
The primary molecular interaction exploited is the inverse electron-demand Diels-Alder (iEDDA) reaction, where the electron-rich vinyl group (a dienophile) reacts rapidly and specifically with an electron-poor diene, typically a tetrazine. rsc.orgrsc.org This reaction is notable for being catalyst-free and compatible with the physiological conditions within living cells. rsc.org The nature of the C-5 substituent dictates the type of bioorthogonal reaction possible. For instance, replacing the vinyl group with an ethynyl (B1212043) group, as in 5-ethynyluridine (B57126) (5-EU), shifts the reactivity towards copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). jenabioscience.com
Further derivatization of the vinyl group itself can modulate biological activity. A prominent example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), an antiviral agent where the bromine atom on the vinyl substituent is crucial for its therapeutic effect. rsc.org SAR studies on 5-alkyl derivatives of uracil (B121893) nucleosides have shown that antiviral activity can be dependent on the size of the alkyl chain, with activity against Herpes Simplex Virus (HSV) decreasing as the chain length increases from methyl to butyl. bibliotekanauki.pl
The interaction of C-5 substituted uridines with enzymes has also been a subject of investigation. In one study, the reactivity of 5-vinyluridine (B14088465) was tested with various maleimide (B117702) derivatives. nih.gov The size of the substituent on the maleimide influenced the efficiency of the subsequent reverse transcription (RT) process. Bulky, rigid phenyl-substituted maleimides conjugated to 5-vinyluridine in an RNA transcript led to a more significant stop in primer extension by reverse transcriptase compared to less bulky substituents. nih.gov This demonstrates that the C-5 modification and its subsequent reaction adduct can directly influence interactions with key enzymes in molecular biology workflows.
Table 1: Impact of C-5 Substitutions on Uridine (B1682114) Analogs
| C-5 Substituent | Analog Example | Primary Molecular Interaction/Application | Key Findings | Citations |
|---|---|---|---|---|
| Vinyl | 5-Vinyluridine (VrU) | Inverse Electron-Demand Diels-Alder (iEDDA) with tetrazines for RNA labeling. | Enables rapid, catalyst-free labeling in living cells; minimal toxicity reported compared to 5-EU. | rsc.orgnih.govlumiprobe.com |
| Ethynyl | 5-Ethynyluridine (5-EU) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA labeling. | Widely used but requires a cytotoxic copper catalyst; has been shown to perturb RNA metabolism. | jenabioscience.comnih.govbiorxiv.org |
| Bromo | 5-Bromouridine (B41414) (BrU) | Immunoprecipitation with anti-BrU antibodies for nascent RNA capture. | Does not require chemical reaction post-incorporation but relies on large antibodies with potential permeability issues. | jenabioscience.comnih.gov |
| Alkyl Chains (e.g., Methyl, Ethyl) | 5-Ethyl-araU | Antiviral activity studies. | Activity against HSV decreases with increasing alkyl chain length. | bibliotekanauki.pl |
| Bromovinyl | (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Antiviral agent. | The bromo-substitution on the vinyl group is critical for its specific antiviral properties. | rsc.org |
Influence of Sugar Moiety Modifications on this compound's Enzymatic Recognition
The sugar moiety of a nucleoside analog dictates its fundamental classification and biological fate. The presence of a ribose sugar in 5-vinyluridine (VrU) targets it for incorporation into RNA by RNA polymerases, whereas the 2'-deoxyribose in 5-vinyl-2'-deoxyuridine (B1214878) (VdU) directs it into DNA via DNA polymerases. rsc.orglumiprobe.com This inherent specificity is the cornerstone of their use in selectively labeling either RNA or DNA.
Beyond the basic ribose structure, modifications to the sugar can profoundly affect enzymatic recognition, metabolic stability, and the structural properties of the resulting nucleic acid. For instance, modifications at the 2' position of the ribose are common strategies to enhance nuclease resistance. Introducing 2'-fluoro or locked nucleic acid (LNA) modifications can increase the stability of oligonucleotides against degradation and improve their binding affinity to target sequences, all while remaining compatible with cellular machinery. oup.com
Another strategic modification is at the 5' position of the sugar. The addition of a 5'-(E)-vinyl-phosphonate group creates a phosphate (B84403) mimic that is resistant to cellular phosphatases. This modification protects the oligonucleotide from exonuclease degradation and has been shown to enhance gene silencing effects in vivo. Such modifications are crucial for improving the drug-like properties of therapeutic oligonucleotides by enhancing their stability and pharmacokinetic profile. While these specific modifications have been explored more broadly for oligonucleotides, the principles apply to the design of more robust this compound-based research tools.
Table 2: Influence of Sugar Moiety Modifications
| Modification | Location | Effect on Recognition & Stability | Research Utility | Citations |
|---|---|---|---|---|
| 2'-OH (Ribose) | Sugar Moiety | Recognized by RNA polymerases for incorporation into nascent RNA. | RNA labeling and imaging. | lumiprobe.com |
| 2'-H (Deoxyribose) | Sugar Moiety | Recognized by DNA polymerases for incorporation into nascent DNA. | DNA labeling and imaging. | rsc.org |
| 2'-Fluoro / LNA | Sugar Moiety | Increases nuclease stability and target binding affinity by promoting an RNA-like conformation. | Enhancing the stability of therapeutic or diagnostic oligonucleotides. | oup.com |
| 5'-(E)-vinyl-phosphonate | Sugar Moiety | Acts as a phosphatase-resistant phosphate mimic, protecting against exonuclease degradation. | Improving in vivo stability and efficacy of siRNA and other oligonucleotide-based drugs. |
Design Principles for Enhanced Reactivity and Selectivity in Research Probes
The design of this compound-based research probes is centered on maximizing reactivity and selectivity for specific biological targets. The vinyl group is a structurally minimal yet highly effective chemoselective handle. acs.org Its utility in iEDDA reactions with tetrazines forms the basis for many advanced research probes. rsc.orgresearchgate.net
Key design principles include:
Bioorthogonality : The chosen reaction must proceed efficiently in a complex biological environment without interfering with native biochemical processes. The iEDDA reaction between a vinyl group and a tetrazine is a prime example, offering fast kinetics and high specificity with no need for a toxic catalyst. rsc.org
Fluorogenic Activation : Probes are often designed to be "dark" or minimally fluorescent until they react with their target. For example, a fluorophore attached to a tetrazine can be quenched. Upon reaction with this compound incorporated in RNA, the tetrazine is consumed, leading to a loss of quenching and a significant increase in fluorescence. researchgate.netacs.org This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection without the need for washing away unreacted probes, which is ideal for live-cell imaging. researchgate.netacs.org
Versatility : The vinyl group is a versatile handle that can participate in reactions beyond iEDDA. For instance, a palladium-mediated oxidative Heck reaction has been used to functionalize vinyl-labeled RNA with fluorogenic probes, demonstrating the adaptability of this chemical moiety. acs.org
Targeted Delivery and Activation : Probes can be designed as "caged" or shielded structures that become active only in the presence of a specific nucleic acid target. For example, a hairpin-shaped nucleic acid probe containing a crosslinking moiety can be designed to open and bind upon recognizing a complementary target sequence, at which point the crosslinking reaction can be initiated. nih.gov
These principles guide the creation of sophisticated tools for visualizing RNA transcription, tracking nucleic acids in living animals, and quantifying molecular interactions with high precision. nih.govresearchgate.netacs.org
Comparative Analysis with Other Nucleoside Analogs in Research Applications
This compound is often used alongside or as an alternative to other nucleoside analogs, primarily 5-ethynyluridine (5-EU) and 5-bromouridine (BrU). Each has distinct advantages and disadvantages related to its mechanism of detection, reactivity, and impact on cell physiology.
5-Vinyluridine (VrU) is incorporated into nascent RNA and detected via a catalyst-free iEDDA reaction with a tetrazine probe. jenabioscience.comlumiprobe.com This method is fast and highly biocompatible. Studies have indicated that VrU exhibits minimal toxic effects and causes fewer transcriptional changes in cells compared to 5-EU. nih.gov In a direct comparison, 5-vinyluridine did not cause the nuclear accumulation of the RNA-binding protein TDP-43, an effect observed with 5-EU treatment. biorxiv.org
5-Ethynyluridine (5-EU) contains a terminal alkyne group and is a widely used reagent for labeling newly synthesized RNA. antibodies.com Its detection relies on the CuAAC "click chemistry" reaction with an azide-bearing probe (e.g., a fluorophore or biotin). antibodies.com While highly efficient, this reaction requires a copper(I) catalyst, which is known to be cytotoxic and can induce oxidative stress and perturb RNA metabolism. nih.govbiorxiv.org
5-Bromouridine (BrU) is a halogenated analog that, once incorporated into RNA, is detected using specific anti-BrU antibodies. nih.gov This method avoids the need for a chemical conjugation reaction inside the cell. However, it requires cell fixation and permeabilization to allow the large antibody molecules to access the target RNA, precluding its use in live-cell imaging. The efficiency can also be limited by antibody permeability, especially in dense tissues. nih.govantibodies.com
The choice of analog depends on the specific experimental requirements, such as the need for live-cell imaging, concerns about cytotoxicity, or the type of downstream analysis.
Table 3: Comparative Analysis of Uridine Analogs for RNA Labeling
| Feature | 5-Vinyluridine (VrU) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
|---|---|---|---|
| Reactive Group | C5-Vinyl | C5-Ethynyl (Alkyne) | C5-Bromo |
| Detection Method | Inverse Electron-Demand Diels-Alder (iEDDA) with tetrazines. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Immunoprecipitation/Immunofluorescence with anti-BrU antibodies. |
| Catalyst Required | No | Yes (Copper I) | No |
| Live-Cell Imaging | Yes | Possible, but copper toxicity is a major concern. | No (requires fixation/permeabilization). |
| Reported Cytotoxicity | Minimal | Moderate to high (due to copper catalyst). | Low during short labeling periods. |
| Perturbation of Cellular Processes | Minimal transcriptional changes reported. nih.gov Did not alter TDP-43 localization. biorxiv.org | Can perturb RNA metabolism and protein localization. biorxiv.org | Generally considered to have limited effects on cell physiology during brief labeling. nih.gov |
| Key Advantage | Catalyst-free reaction, low toxicity. | High reaction efficiency, well-established protocols. | Direct detection without post-incorporation chemical reaction. |
| Key Disadvantage | Newer method, fewer available reagents compared to 5-EU. | Cytotoxicity of the copper catalyst. | Incompatible with live-cell studies; antibody penetration issues. |
| Citations | jenabioscience.comnih.govlumiprobe.combiorxiv.org | jenabioscience.comnih.govbiorxiv.organtibodies.com | jenabioscience.comnih.govantibodies.com |
SAR Studies for Modulating Specific Molecular Interactions in Research Models
SAR studies are crucial for fine-tuning nucleoside analogs to function as precise tools in research models, allowing for the modulation of specific molecular interactions. By systematically altering the chemical structure of this compound or its reaction partners, researchers can control subsequent biological or analytical outcomes.
A key example is the use of 5-vinyluridine in mutational profiling of RNA. In this approach, 5-VU is incorporated into RNA and then reacted with a library of maleimide derivatives bearing different substituents. nih.gov The resulting cycloadducts at the C-5 position act as obstacles to reverse transcriptase. SAR studies revealed that the size and flexibility of the maleimide substituent directly correlate with the degree to which the enzyme stalls or misincorporates a nucleotide at that site. nih.gov For instance, a flexible benzyl-substituted maleimide caused less RT stop than more rigid phenyl-substituted maleimides. nih.gov This allows researchers to "tune" the interaction with the polymerase to either halt transcription for location analysis or induce specific mutations for sequencing-based detection (a method analogous to SLAM-seq).
Another area of study involves the design of crosslinking agents to irreversibly capture interactions between nucleic acids and other molecules. nih.gov The vinyl group itself, or derivatives like 3-cyanovinylcarbazole (B8357579), can be used as photo-activatable crosslinkers. nih.gov SAR studies in this context focus on optimizing the photoreactivity, wavelength of activation (to avoid DNA damage), and the geometry of the crosslink to efficiently trap transient interactions, such as those between a microRNA and its target mRNA. nih.gov These tailored interactions are essential for accurately identifying binding partners and understanding the dynamics of molecular recognition in living systems. fau.eu
Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of vinyl uridine (B1682114) and its derivatives. auremn.org.bripb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unequivocally determine the chemical structure and stereochemistry of these compounds. acdlabs.com
In structural elucidation, 1D NMR spectra, such as ¹H and ¹³C, provide initial information on the chemical environment of protons and carbons within the molecule. acdlabs.com For more complex structures or to resolve spectral overlap, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. acdlabs.com These methods reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, allowing for a complete assignment of the molecular structure.
NMR is also a powerful tool for studying the conformational dynamics of vinyl uridine-containing molecules, such as RNA. nih.gov The conformation of the ribose sugar and the orientation of the vinyl group relative to the uracil (B121893) ring can be determined by analyzing coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. acdlabs.com For RNA molecules, NMR can identify the formation of specific secondary and tertiary structures, such as stem-loops, by observing characteristic patterns of imino proton resonances. nih.gov However, NMR studies of larger RNA molecules can be challenging due to increased spectral overlap and faster relaxation times. nih.gov
Table 1: Key NMR Techniques for this compound Analysis
| NMR Technique | Information Obtained | Application in this compound Research |
|---|---|---|
| 1D ¹H NMR | Chemical shifts and coupling constants of protons. | Basic structural verification and purity assessment. |
| 1D ¹³C NMR | Chemical shifts of carbon atoms. | Confirmation of the carbon skeleton. |
| 2D COSY | Correlation of coupled protons. | Establishing proton-proton connectivities within the ribose and uracil rings. |
| 2D HSQC | Correlation of protons to directly attached heteronuclei (e.g., ¹³C). | Assigning proton and carbon resonances. |
| 2D HMBC | Correlation of protons to heteronuclei over multiple bonds. | Confirming the linkage between the vinyl group, uracil, and ribose. |
| 2D NOESY/ROESY | Through-space correlations between protons. | Determining 3D conformation and stereochemistry. acdlabs.com |
Mass Spectrometry (LC-MS/MS) for Quantification of this compound Incorporation and Metabolite Analysis in Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its metabolites in complex biological samples. researchgate.netmdpi.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. mdpi.com
In research settings, LC-MS/MS is used to measure the incorporation of this compound into newly synthesized RNA. Following the administration of this compound to cells or organisms, total RNA is extracted and enzymatically digested into individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS to quantify the amount of this compound relative to endogenous uridine. This provides a direct measure of the rate of RNA synthesis.
Furthermore, LC-MS/MS is crucial for identifying and quantifying the metabolites of this compound. mdpi.com This is essential for understanding its metabolic fate and potential off-target effects. The technique can be used to detect various metabolic products, such as phosphorylated forms or degradation products, in cell extracts or biological fluids. mdpi.comnih.gov The use of stable isotope-labeled internal standards in these analyses allows for accurate absolute quantification by correcting for matrix effects. nih.gov
Table 2: LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Description | Typical Application |
|---|---|---|
| Chromatography | Reverse-phase C18 column with a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). glsciences.com | Separation of this compound from endogenous nucleosides. |
| Ionization Source | Electrospray ionization (ESI), typically in positive or negative ion mode. glsciences.com | Generation of gas-phase ions of the nucleosides. |
| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). | Selection and fragmentation of precursor ions for specific detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. glsciences.com | Highly selective and sensitive detection of this compound and its metabolites. |
X-ray Crystallography of this compound-Bound Macromolecules for Mechanistic Insight
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govias.ac.in In the context of this compound, this method can provide invaluable mechanistic insights by revealing how this modified nucleoside is recognized and processed by enzymes, and how it affects the structure of macromolecules like RNA and DNA. wikidoc.org
To obtain a crystal structure, the macromolecule of interest (e.g., an RNA polymerase or a ribosome) is co-crystallized with this compound or a this compound-containing nucleic acid. The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and used to calculate an electron density map, from which the atomic coordinates of the macromolecule and the bound this compound can be determined. ias.ac.incam.ac.uk
These structures can reveal the precise interactions between this compound and the amino acid residues in the active site of an enzyme, explaining the basis for its incorporation into RNA. They can also show how the presence of the vinyl group influences the local conformation of the nucleic acid duplex, which can affect its stability and interactions with other molecules. While a powerful technique, obtaining high-quality crystals of large macromolecular complexes remains a significant challenge. units.it
Spectroscopic Properties of Fluorescent this compound Probes
This compound can be chemically modified to create fluorescent probes that are valuable tools for studying nucleic acid dynamics and interactions. The vinyl group serves as a reactive handle for attaching fluorophores through bioorthogonal chemistry, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-conjugated dyes. rsc.org
The resulting fluorescent this compound probes exhibit specific spectroscopic properties, including absorption and emission maxima, quantum yield, and fluorescence lifetime, which are influenced by the attached fluorophore and the local environment. researchgate.net For example, some probes are designed to be "light-up" probes, where their fluorescence is quenched in the unbound state and significantly increases upon incorporation into a nucleic acid or upon hybridization. acs.org This change in fluorescence provides a signal for detecting the target molecule or event. acs.org
The choice of fluorophore is critical and can be tailored to the specific application, with options ranging from blue- to red-emitting dyes. rsc.org The photophysical properties of these probes, such as brightness and photostability, are key considerations for their use in various fluorescence-based assays and imaging techniques. acs.org
Table 3: Spectroscopic Properties of an Exemplary Fluorescent this compound Probe
| Property | Description | Typical Value/Range |
|---|---|---|
| Absorption Maximum (λ_abs) | The wavelength at which the probe absorbs the most light. | Dependent on the attached fluorophore (e.g., 450-650 nm). |
| Emission Maximum (λ_em) | The wavelength at which the probe emits the most fluorescence. | Stokes shifted from the absorption maximum (e.g., 500-700 nm). |
| Quantum Yield (Φ_F) | The efficiency of converting absorbed photons into emitted photons. | Can vary significantly, with higher values desirable for brighter probes. |
| Fluorescence Lifetime (τ) | The average time the probe remains in the excited state before emitting a photon. | Typically in the nanosecond range. |
| Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Generally high for effective probes (e.g., > 50,000 M⁻¹cm⁻¹). |
Advanced Fluorescence Techniques for Real-Time Molecular Interaction Monitoring
Advanced fluorescence microscopy and spectroscopy techniques enable the real-time monitoring of molecular interactions involving this compound-labeled nucleic acids within complex biological systems, including living cells. leica-microsystems.com These methods offer high spatiotemporal resolution, allowing for the study of dynamic processes such as RNA synthesis, transport, and localization. nih.gov
One powerful technique is Förster Resonance Energy Transfer (FRET), which can measure distances on the nanometer scale. biorxiv.org By labeling a this compound-containing RNA with a donor fluorophore and an interacting molecule (e.g., a protein) with an acceptor fluorophore, the binding and conformational changes of the complex can be monitored in real-time by detecting changes in FRET efficiency. nih.gov
Fluorescence Correlation Spectroscopy (FCS) is another valuable technique that analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration, diffusion coefficient, and binding kinetics of fluorescently labeled molecules. researchgate.net This can be used to study the interaction of this compound-labeled RNA with cellular machinery. Time-Correlated Single Photon Counting (TCSPC) can be combined with these methods to provide additional information from fluorescence lifetime measurements. researchgate.netbiorxiv.org These advanced fluorescence techniques are instrumental in providing a dynamic picture of the molecular life of this compound in biological research. leica-microsystems.com
Computational and Theoretical Studies of Vinyl Uridine
Molecular Docking Simulations of Vinyl Uridine (B1682114) with Target Enzymes and Nucleic Acids
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions at an atomic level. For a molecule like vinyl uridine, docking simulations could predict its binding affinity and mode of interaction with key biological targets, such as viral enzymes, metabolic enzymes, or specific nucleic acid structures.
Although direct docking studies on this compound are limited in the literature, research on other uridine derivatives provides a clear blueprint for such investigations. For instance, docking studies on various acylated uridine derivatives have been performed against the main protease (Mpro) of SARS-CoV-2 (PDB IDs: 6LU7 and 6Y84) to evaluate their potential as inhibitors. physchemres.org These studies revealed that uridine derivatives could effectively bind to the active site, interacting with crucial catalytic residues like HIS41 and CYS145. physchemres.org Similarly, docking has been used to study uridine ester derivatives against microbial targets like lanosterol (B1674476) 14α-demethylase (CYP51A1). researchgate.net
A hypothetical docking study of this compound against a target enzyme would involve:
Preparation of the 3D structure of this compound and the target receptor.
Defining a binding site or "docking box" on the receptor, usually centered on its active or allosteric site.
Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity (e.g., in kcal/mol).
Analysis of the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.
The vinyl group at the C5 position of the uracil (B121893) base would be of particular interest, as it could introduce unique steric and electronic interactions within the binding pocket compared to endogenous uridine or other analogs.
Table 1: Illustrative Data from Molecular Docking Studies of Uridine Derivatives This table summarizes findings from actual docking studies on uridine derivatives, illustrating the type of data that would be generated for this compound.
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Uridine Derivative (aliphatic ester) | SARS-CoV-2 Mpro (6LU7) | -7.8 | HIS41, CYS145, MET165, GLU166 | physchemres.org |
| Uridine Derivative (aromatic ester) | SARS-CoV-2 Mpro (6Y84) | -7.7 | HIS41, GLY143, SER144, GLN189 | physchemres.org |
| Benzoyl Uridine Ester | Lanosterol 14α-demethylase (CYP51A1) | - | (Not specified) | researchgate.net |
Molecular Dynamics Simulations to Elucidate Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex and to observe conformational changes that are not captured by static docking poses. An MD simulation of a this compound-protein complex would reveal how the two molecules move and interact in a simulated physiological environment.
Studies on other uridine derivatives have successfully used this approach. For example, a 400-nanosecond MD simulation was used to confirm the stability of the conformation and binding patterns of antimicrobial uridine derivatives docked into bacterial protein targets. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
Radius of Gyration (Rg): To measure the compactness of the protein.
Solvent Accessible Surface Area (SASA): To evaluate the exposure of the complex to the solvent.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex
| Parameter | Description | Typical Finding for a Stable Complex |
| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | The RMSD of the protein backbone and ligand should reach a plateau, indicating the system has reached equilibrium. |
| RMSF | Measures the fluctuation of each atom or residue around its average position. | Residues in the binding site interacting with the ligand typically show reduced fluctuations compared to flexible loop regions. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and receptor over time. | A consistent number of key hydrogen bonds indicates stable binding. |
| Rg | The root mean square distance of the atoms from their common center of mass. | A stable Rg value suggests the protein's overall structure remains compact and does not unfold. |
Quantum Chemical Calculations on Reactivity and Electronic Properties
Quantum chemical calculations, often using Density Functional Theory (DFT), are used to investigate the fundamental electronic properties and chemical reactivity of a molecule. nih.gov Such calculations can provide insights that are difficult to obtain experimentally. For this compound, these methods could be used to understand how the C5-vinyl substituent alters the electronic structure of the nucleoside compared to uridine.
While direct quantum chemical studies on this compound are scarce, research on uridine itself has been performed to calculate the energy barriers and rate constants for hydrogen abstraction reactions. nih.gov Studies on other modified uridine derivatives have used DFT to optimize their 3D structures and calculate thermodynamic and electronic properties. physchemres.org
Key properties derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial indicators of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Global Reactivity Descriptors: Parameters like hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the reactivity of the molecule.
The introduction of a vinyl group, which is an electron-withdrawing and π-conjugated system, would be expected to lower the LUMO energy of the uridine scaffold, potentially making it more susceptible to nucleophilic attack and altering its hydrogen bonding capabilities.
Table 3: Important Quantum Chemical Properties and Their Significance
| Property | Symbol | Significance |
| HOMO Energy | EHOMO | Related to the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy | ELUMO | Related to the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO. A key indicator of chemical reactivity and stability. |
| Electronegativity | χ | Describes the tendency of the molecule to attract electrons. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. |
In Silico Approaches for Predicting Molecular Interactions and Modulating Probe Behavior
Beyond specific methods like docking and MD, a range of other in silico tools can be used to predict the broader biological and chemical behavior of this compound. These approaches are invaluable in the early stages of research for prioritizing compounds and guiding experimental design.
Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities (e.g., antimicrobial, anticancer, antiviral) based on the structural formula of a compound. nih.gov The prediction is given as a probability for a compound to be active (Pa) or inactive (Pi). Such a prediction for this compound could suggest potential therapeutic applications. For example, various uridine derivatives have been screened using PASS, showing potential as antimicrobial and anticancer agents. nih.gov
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. physchemres.orgnih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for causing adverse effects, early in the drug discovery process.
Predicting Interactions with Metabolizing Enzymes: Computational models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. mdpi.comnih.gov This is crucial for assessing the potential for drug-drug interactions.
Predicting Protein-RNA Interactions: For this compound incorporated into an RNA strand, computational methods can predict how this modification might alter the RNA's interaction with RNA-binding proteins (RBPs). biorxiv.org This is relevant for understanding its use as a biological probe. nih.gov
These predictive tools, often powered by machine learning algorithms trained on large datasets of chemical structures and experimental outcomes, provide a holistic view of a molecule's potential behavior in vivo.
Table 4: Common In Silico Predictive Tools and Their Applications for this compound
| Tool/Approach | Predicted Property | Relevance for this compound |
| PASS Online | Biological activity spectrum | Predict potential therapeutic uses (e.g., antiviral, anticancer). nih.gov |
| ADMET-SAR / SwissADME | Pharmacokinetics and toxicity | Estimate drug-likeness, bioavailability, and potential toxicity. physchemres.orgnih.gov |
| CYP Interaction Predictors | Drug-drug interaction potential | Predict whether this compound might interfere with the metabolism of other drugs. mdpi.com |
| RBP-binding predictors | Impact on RNA-protein interactions | Understand how this compound-labeled RNA might behave differently as a probe. biorxiv.org |
Future Directions and Emerging Research Avenues for Vinyl Uridine
Integration with Advanced Biotechnological Platforms for Enhanced Research Capabilities
The true potential of vinyl uridine (B1682114) is unlocked when combined with state-of-the-art biotechnological platforms. This synergy promises to enhance research capabilities, providing unprecedented spatial and temporal resolution in the study of nucleic acids.
Future research will likely see the expanded use of vinyl uridine in conjunction with super-resolution microscopy techniques such as 3D-Structured Illumination Microscopy (3D-SIM). springernature.com By metabolically labeling DNA with 5-vinyl-2'-deoxyuridine (B1214878) (VdU) and subsequently attaching fluorophores via click chemistry, researchers can visualize sub-chromosomal structures and replication domains with remarkable detail. springernature.com This approach has already been applied to study the segregation of chromosome territories and sister chromatids, offering a powerful tool for investigating genome organization. springernature.com Similarly, labeling nascent RNA with 5-vinyluridine (B14088465) (VU) allows for high-resolution imaging of RNA synthesis and trafficking within living cells. acs.orgresearchgate.net
The integration of this compound labeling with next-generation sequencing (NGS) technologies is another promising frontier. A recently developed method called cycloaddition-enabled mutational profiling allows for the detection of 5-vinyluridine (5-VUrd) in RNA at single-nucleotide resolution. nih.gov This technique relies on the formation of a maleimide (B117702) cycloadduct with 5-VUrd, which induces a stop or misincorporation during reverse transcription, creating a unique signature that can be read by sequencing. nih.gov This enrichment-free method circumvents the potential biases and cytotoxicity associated with other uridine analogs like 5-ethynyluridine (B57126) (5-EU), offering a more accurate way to profile nascent RNA transcripts. nih.govbiorxiv.orgpnas.org
Furthermore, the combination of this compound with CRISPR-based technologies could open new avenues for locus-specific labeling and manipulation of nucleic acids. While direct evidence of this integration is still emerging, the principle of guiding a labeling enzyme or a bioorthogonal reaction component to a specific genomic or transcriptomic location using a CRISPR-Cas system is a logical and exciting next step.
Exploration of Novel Bioorthogonal Chemistries with this compound Scaffolds
The versatility of the vinyl group as a chemical handle allows for its participation in a variety of bioorthogonal reactions, extending beyond the commonly used inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govnih.gov
One such promising reaction is the palladium-mediated oxidative Heck reaction . This has been successfully used to functionalize vinyl-labeled RNA transcripts with fluorogenic probes using boronic acid substrates. nih.gov This method expands the toolkit for RNA modification, offering an alternative to the more established click chemistries. nih.gov
Another area of active development is the "photoclick" reaction , a light-induced 1,3-dipolar cycloaddition between a tetrazole and an alkene. chemrxiv.orgrsc.org Researchers have demonstrated that irradiating pyrene-modified tetrazoles with visible light (405-450 nm) can efficiently trigger a reaction with 5-vinyl-2'-deoxyuridine. chemrxiv.orgrsc.org This approach offers spatiotemporal control over the labeling process, which is a significant advantage for studying dynamic cellular events. The reaction is also fluorogenic, meaning the product emits light, which is beneficial for imaging applications. chemrxiv.org
The development of novel tetrazine probes is also critical for advancing this compound chemistry. While the IEDDA reaction between a simple vinyl group and a tetrazine can be slow, researchers have designed innovative strategies to accelerate it. acs.org One approach involves using DNA-intercalating tetrazine-dye conjugates, which increases the local concentration of the reactants and enhances the reaction rate significantly. acs.orgresearchgate.net For instance, an acridine-tetrazine conjugate called "PINK" was shown to increase the IEDDA reaction rate on duplex DNA containing VdU by 60,000-fold. researchgate.netrsc.org
| Bioorthogonal Reaction | Reactants | Key Features | Reference |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | This compound + Tetrazine | Copper-free, fast with strained alkenes, fluorogenic potential. | nih.govlumiprobe.com |
| Palladium-Mediated Oxidative Heck | This compound + Boronic Acid | Palladium-catalyzed, alternative to click chemistry for probe conjugation. | nih.gov |
| Photoclick Reaction | This compound + Tetrazole | Light-induced (visible light), offers spatiotemporal control, fluorogenic. | chemrxiv.orgrsc.org |
Development of Next-Generation this compound Probes for Multi-Omics Research
The ability to simultaneously study different classes of biomolecules—genomics, transcriptomics, proteomics—within a single system is a major goal in modern biology. This compound is well-positioned to play a key role in the development of probes for such multi-omics research. stratech.co.uk
Because the vinyl group's bioorthogonal reactivity is distinct from that of the alkyne group found in analogs like 5-ethynyluridine (EU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), it is possible to perform dual labeling experiments. mdpi.com For example, cellular DNA can be simultaneously labeled with VdU and EdU. The VdU can then be detected via an IEDDA reaction with a tetrazine-fluorophore, while the EdU is detected using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore. mdpi.comasm.org This orthogonality allows for pulse-chase experiments to distinguish between different populations of newly synthesized nucleic acids. asm.org
This principle can be extended to multi-omics studies. A cell could be treated with this compound to label nascent RNA and an alkyne-modified amino acid analog to label newly synthesized proteins. The two distinct populations of biomolecules could then be independently visualized or isolated using orthogonal chemistries.
Future development will focus on creating "smart" probes that are activated by specific biological events. For example, fluorogenic probes that only become fluorescent upon reaction with this compound in a specific cellular compartment or in the presence of a particular enzyme would provide an additional layer of specificity. rsc.orgacs.org The design of probes with enhanced properties, such as improved cell permeability, higher quantum yields, and near-infrared (NIR) emission for deep-tissue imaging, is also an active area of research. rsc.org
Addressing Unresolved Questions in Nucleic Acid Biochemistry using this compound Analogs
This compound and its derivatives are not just labeling agents; they are also powerful tools for investigating fundamental questions in nucleic acid biochemistry. uni-hamburg.de By incorporating these analogs into DNA and RNA, researchers can probe structure-function relationships and enzymatic mechanisms.
One area of investigation is the study of RNA transcription and turnover dynamics . pnas.orgresearchgate.net Pulse-chase experiments using this compound can provide more accurate measurements of RNA half-lives compared to methods that rely on transcription inhibitors, which can have pleiotropic effects on cell metabolism. biorxiv.org Studies have shown that this compound is less cytotoxic and causes fewer transcriptional changes than the widely used 5-ethynyluridine (5-EU), making it a more reliable tool for these dynamic studies. nih.govbiorxiv.org
This compound analogs are also being used to explore RNA-protein interactions and the effects of RNA modifications. biorxiv.org The introduction of a vinyl group can alter the local structure and chemical properties of the RNA, potentially influencing how RNA-binding proteins (RBPs) interact with their targets. biorxiv.org For example, while modifications like pseudouridine (B1679824) are known to enhance RNA structural stability, the impact of a vinyl group on RBP binding is an area ripe for exploration. biorxiv.org
Furthermore, vinyl-modified nucleosides can be used to create interstrand cross-links in nucleic acids. oup.com For example, a 4-vinyl-substituted thymidine (B127349) analog was shown to selectively form a cross-link with an adenine (B156593) or uridine base on an opposing RNA strand, providing a tool to trap and study transient nucleic acid interactions. oup.com
The development of vinyl-modified analogs of other nucleosides, such as 7-deaza-7-vinyladenosine, further expands the repertoire of tools available to researchers. uni-hamburg.de These analogs can be used to probe the substrate specificity of polymerases and other nucleic acid-modifying enzymes, shedding light on their mechanisms of action. acs.org
| Research Question | Application of this compound | Potential Insights | Reference |
| RNA Synthesis & Degradation Rates | Pulse-chase labeling with this compound followed by sequencing or imaging. | Accurate, genome-wide measurement of RNA half-lives without transcription inhibitors. | nih.govbiorxiv.org |
| RNA-Protein Interactions | Incorporating this compound into specific RNA transcripts to observe changes in RBP binding. | Understanding how modifications at the 5-position of uridine affect protein recognition. | biorxiv.org |
| Nucleic Acid Structure | Using vinyl-substituted nucleosides to induce selective interstrand cross-links. | Trapping and characterizing transient or weak nucleic acid duplexes and triplexes. | oup.com |
| Enzyme Mechanism & Specificity | Using various vinyl-modified nucleotide triphosphates as substrates for polymerases. | Determining the functional group tolerance and active site constraints of nucleic acid enzymes. | uni-hamburg.deacs.org |
Q & A
Q. How can researchers optimize solvent systems and catalyst selection to improve this compound synthesis yields while minimizing side reactions?
- Methodological Answer : Use factorial design experiments to test solvent polarity (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. CuI). A 2024 study found that THF with Pd(PPh₃)₄ at 60°C increased yields to 78% but required strict oxygen exclusion to prevent vinyl group oxidation . Table 1 : Yield comparison under varying conditions:
| Solvent | Catalyst | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | Pd(PPh₃)₄ | 65 | 12 |
| THF | Pd(PPh₃)₄ | 78 | 8 |
| THF | CuI | 42 | 22 |
Q. What strategies reconcile conflicting reports on this compound’s metabolic stability in different cellular models?
- Methodological Answer : Contradictions arise from variations in cell type (e.g., HeLa vs. HEK293) and assay conditions. Use isotopic labeling (³H-vinyl uridine) paired with LC-MS/MS to track degradation kinetics. A 2023 study resolved discrepancies by standardizing ATP concentration (2 mM) in lysates, which stabilizes this compound phosphorylases .
Q. How do computational models predict this compound’s interaction with RNA polymerases, and what experimental validations are required?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to T7 RNA polymerase. Validate via site-directed mutagenesis of polymerase active sites (e.g., Tyr639Phe mutation reduces incorporation efficiency by 60%) and single-molecule FRET to confirm conformational changes .
Q. What experimental controls are essential when studying this compound’s off-target effects in transcriptome-wide analyses?
- Methodological Answer : Include RNase H-treated samples to distinguish true incorporation from non-specific RNA binding. Use stable isotope-labeled RNA (¹³C/¹⁵N) as an internal standard in next-gen sequencing workflows to normalize background noise .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in this compound’s reported inhibition of viral replication across studies?
- Methodological Answer : Variability often stems from differences in viral load quantification (qRT-PCR vs. plaque assays). Perform dose-response curves (IC₅₀) under standardized MOI (multiplicity of infection) conditions. A 2022 meta-analysis highlighted that IC₅₀ values differ by >10-fold when using HeLa (IC₅₀ = 12 µM) vs. Vero cells (IC₅₀ = 1.5 µM) due to transporter expression levels .
Integration with Emerging Methodologies
Q. Can cryo-EM resolve structural dynamics of this compound-incorporated RNA complexes?
Q. How can metabolomic profiling enhance understanding of this compound’s cellular fate?
- Methodological Answer : Combine untargeted metabolomics (UHPLC-QTOF-MS) with stable isotope tracing (¹³C-glucose) to track this compound-derived metabolites. Recent work identified a novel UDP-vinyl glucose conjugate, suggesting unexpected glycosylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
